molecular formula C11H15NO B1380308 1-(Aminomethyl)-3-methyl-2,3-dihydroinden-1-ol CAS No. 1226149-32-1

1-(Aminomethyl)-3-methyl-2,3-dihydroinden-1-ol

Cat. No.: B1380308
CAS No.: 1226149-32-1
M. Wt: 177.24 g/mol
InChI Key: APQGRIOPCCXHPF-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3-methyl-2,3-dihydroinden-1-ol is an organic compound characterized by its unique structure, which includes an aminomethyl group attached to a dihydroindenol framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-methyl-2,3-dihydroinden-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of a corresponding nitrile compound using hydrogenation techniques. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is often considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3-methyl-2,3-dihydroinden-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-3-methyl-2,3-dihydroinden-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound may modulate enzymatic activities and signaling pathways, leading to its observed biological effects .

Properties

IUPAC Name

1-(aminomethyl)-3-methyl-2,3-dihydroinden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-6-11(13,7-12)10-5-3-2-4-9(8)10/h2-5,8,13H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQGRIOPCCXHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C12)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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